n-Dodecyl-l-glutamic acid
CAS No.: 62765-46-2
Cat. No.: VC19465083
Molecular Formula: C17H33NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62765-46-2 |
|---|---|
| Molecular Formula | C17H33NO4 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | (2S)-2-(dodecylamino)pentanedioic acid |
| Standard InChI | InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1 |
| Standard InChI Key | ZLNXPOHTTBSBIH-HNNXBMFYSA-N |
| Isomeric SMILES | CCCCCCCCCCCCN[C@@H](CCC(=O)O)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCNC(CCC(=O)O)C(=O)O |
Introduction
Synthesis and Structural Characteristics
Synthetic Routes
n-Dodecyl-L-glutamic acid is synthesized through nucleophilic substitution reactions. A common method involves reacting L-glutamic acid dimethyl ester hydrochloride with dodecyl bromide in acetonitrile, followed by alkaline hydrolysis to yield the sodium salt (Figure 1) . Key steps include:
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Alkylation: Dodecyl bromide reacts with the amine group of glutamic acid derivatives under reflux conditions.
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Ester Hydrolysis: The intermediate ester is hydrolyzed using sodium hydroxide to form the carboxylate salt.
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Acidification: Adjusting the pH to ~1.0 precipitates the free acid form .
Yields vary with chain length and reaction conditions. For example, N-dodecyl glutamic acid di-sodium salt achieves a yield of 52% under optimized protocols .
Structural Confirmation
Nuclear magnetic resonance (¹H-NMR) and infrared spectroscopy (IR) confirm the structure. Key NMR peaks include:
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δ 0.89 ppm (terminal methyl group of dodecyl chain).
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δ 2.23–2.61 ppm (methylene groups near the carboxylic acid).
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δ 3.39–3.41 ppm (methine proton adjacent to the amino group) .
Physicochemical Properties
Surface Activity
n-Dodecyl-L-glutamic acid exhibits surfactant behavior due to its amphiphilic structure:
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Critical Micelle Concentration (CMC): ~1.2 mM at 25°C, lower than conventional ionic surfactants like SDS (8.2 mM) .
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Krafft Temperature: ~40°C, indicating solubility above this threshold .
| Property | Value | Method |
|---|---|---|
| CMC (25°C) | 1.2 mM | Surface tension |
| Krafft temperature | 40°C | Conductivity |
| pKa (carboxylic groups) | 2.1, 4.3 | Potentiometric titration |
pH and Ion Sensitivity
The compound’s solubility and micellization depend on pH and ion concentration:
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Acid Resistance: Stable at pH < 4 due to protonation of carboxylates.
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Lime Resistance: Precipitates in high Ca²⁺ concentrations (e.g., 10 mM CaCl₂) .
Biological and Functional Applications
Antimicrobial Activity
Combinations of n-dodecyl-L-glutamic acid with citric acid (CA) or SDS show virucidal activity against non-enveloped viruses (e.g., feline calicivirus) at pH 4.7, achieving >3-log reduction in 10 minutes .
Drug Delivery
The compound’s micelles encapsulate hydrophobic drugs, enhancing bioavailability. Its biocompatibility makes it suitable for topical formulations and nanoparticle carriers .
Industrial and Cosmetic Uses
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Cosmetics: Acts as a foaming agent in cleansers and emulsifiers in creams due to mildness and low irritation .
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Materials Science: Used in synthesizing polyamide compounds for membranes and coatings .
Comparative Analysis with Similar Surfactants
| Compound | Structure | CMC (mM) | Key Difference |
|---|---|---|---|
| n-Dodecyl-L-glutamic acid | C₁₇H₃₃NO₄ | 1.2 | Biodegradable, amino acid-based |
| SDS | C₁₂H₂₅OSO₃Na | 8.2 | Sulfate group, higher irritation |
| Sodium coco sulfate | Mixed alkyl chains | 2–5 | Derived from coconut oil |
Recent Advances and Future Directions
Recent studies highlight its role in antiviral formulations and biodegradable polymers . Future research may explore its utility in green chemistry and targeted drug delivery systems.
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